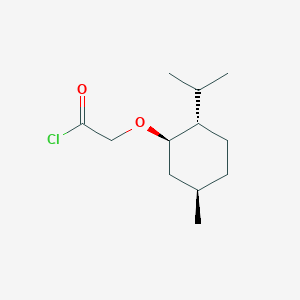
2-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of acetyl chloride-based compounds involves reactions where acetyl chloride serves as a key reagent. For instance, acetyl chloride reacts with sulfur-containing compounds, leading to various sulfur-acetylated products, demonstrating its role in introducing acyl groups into molecules (Kalugin & Litvinov, 1991). Similarly, it is used in the synthesis of amino(aryl)methylphosphonic acid derivatives, showcasing its utility in creating phosphonate esters (Yuan et al., 1991).
Molecular Structure Analysis
The molecular structure of acetyl chloride and its derivatives is characterized by the acyl chloride functional group attached to various organic frameworks. The microwave spectrum analysis of acetyl chloride provides insights into its molecular geometry, including bond lengths and angles, highlighting the influence of the acyl chloride group on the molecular structure (Sinnott, 1961).
Chemical Reactions and Properties
Acetyl chloride is a versatile reagent in organic chemistry, participating in numerous reactions. It is involved in the acetylation of alcohols and amines, leading to the formation of esters and amides, respectively. Its reactivity is also evident in the synthesis of cyclohexane derivatives, where it adds to double bonds or reacts with nucleophiles, showcasing its broad applicability in chemical transformations (Armengol et al., 1997).
科学的研究の応用
Synthesis of Chiral Compounds : One application involves the synthesis of chiral compounds, such as ferrocenylalkylamines, which are important in asymmetric catalysis and pharmaceuticals. These compounds have been prepared from (-)-menthone and ferrocene, with their conformation in solution elucidated by NMR spectroscopy (Deus, Robles, & Herrmann, 1990).
Development of Chiral Ligands : Research indicates the use of such compounds in the development of chiral ligands for catalytic reactions. These ligands have been employed in rhodium-catalyzed asymmetric hydrogenation processes (Deus, Robles, & Herrmann, 1990).
Stereocontrolled Organic Synthesis : The compound has been used in stereocontrolled organic synthesis, as demonstrated by the synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (R)-4-methylbenzenesulfonimidate. This process involved stereoselective NH-transfer and achieved high enantiocontrol, which is crucial in the synthesis of optically active pharmaceuticals (Tota et al., 2022).
Esterification Processes : The compound is also involved in esterification processes, as seen in the preparation of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 4-aminobutyrate hydrochloride. This process was achieved through Steglich esterification, a method important in the synthesis of various organic compounds (Nesterkina et al., 2017).
Intramolecular Cyclization : Research has explored its role in intramolecular cyclization processes. This is exemplified by the conversion of specific thiazines to methyl carboxylates via acetyl chloride in acetonitrile, a process significant in the synthesis of heterocyclic compounds (Kitchin & Stoodley, 1973).
Synthesis of Chiral Ionic Liquids : The compound has been used in the synthesis of chiral ionic liquids, which have potential applications in various fields, including as antielectrostatic agents. These liquids are synthesized using monocyclic terpen alcohol derived from varieties of mint, highlighting the compound's role in innovative chemical synthesis (FederKubis, 2016).
特性
IUPAC Name |
2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClO2/c1-8(2)10-5-4-9(3)6-11(10)15-7-12(13)14/h8-11H,4-7H2,1-3H3/t9-,10+,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMCKLVHDJADEB-OUAUKWLOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OCC(=O)Cl)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OCC(=O)Cl)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15356-62-4 |
Source


|
| Record name | (-)-Menthoxyacetyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
A: (-)-Menthoxyacetyl chloride acts as a chiral auxiliary. It reacts with enantiomers of a chiral compound, forming diastereomeric esters. These diastereomers, unlike enantiomers, possess distinct physical properties, particularly in their NMR spectra and chromatographic behavior. By analyzing these differences, researchers can determine the absolute configuration of the original enantiomers. []
A: Researchers successfully utilized (-)-menthoxyacetyl chloride to establish the absolute configuration of naturally occurring (+)-mayol and (+)-cembrenene. They achieved this by synthesizing enantiomerically pure cis and trans 1-hydroxy-neocembrenes. After derivatizing these compounds with (-)-menthoxyacetyl chloride, they compared the resulting diastereomers with the natural products, allowing them to assign the absolute configurations. []
A: Research indicates that less specific solvating solvents, such as chloroform, benzene, and n-hexane, generally lead to higher rate ratios (kdl/kll) during the esterification of enantiomeric menthols with (-)-menthoxyacetyl chloride. This suggests that such solvents enhance the difference in reaction rates between enantiomers, making kinetic resolution a potential separation technique. Conversely, more specific solvating solvents like liquid sulfur dioxide result in lower rate ratios. []
A: High-performance liquid chromatography (HPLC) plays a crucial role in separating and analyzing the diastereomeric esters formed after reaction with (-)-menthoxyacetyl chloride. In studies involving the metabolism of 6-nitrochrysene, researchers employed HPLC to resolve the enantiomeric 1,2-dihydroxy-1,2-dihydro-6-nitrochrysene (1,2-DHD-6-NC) metabolites after derivatization. [] Additionally, circular dichroism was utilized to determine the enantiomeric ratios of the metabolites. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1-(trideuteriomethyl)indazole-3-carboxamide](/img/structure/B1146648.png)

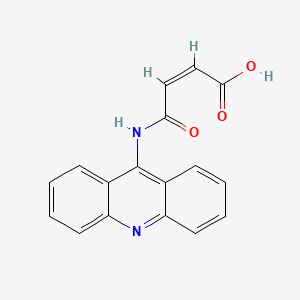
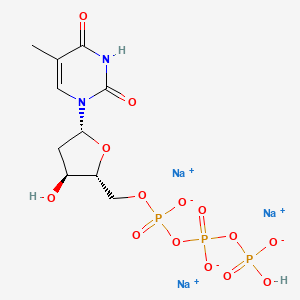
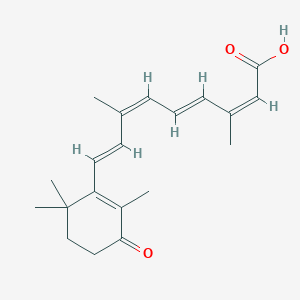
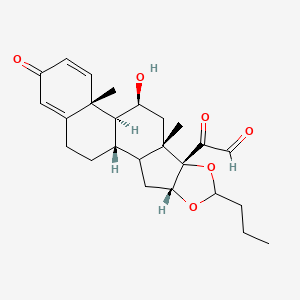
![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]methyl)-1,3-benzoxazol-3-ium diiodide](/img/structure/B1146665.png)
![2-(7-Ethoxy-8-oxabicyclo[3.2.1]octan-2-ylidene)malononitrile](/img/structure/B1146667.png)